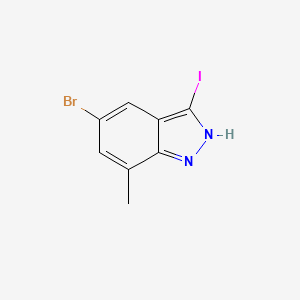

5-Bromo-3-iodo-7-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-7-methyl-1H-indazole consists of a five-membered ring with bromine, iodine, and methyl substituents on the nitrogen atom. The InChI code for this compound is 1S/C8H6BrIN2/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 336.96 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Sequential Sonogashira and Suzuki Cross-Coupling Reactions

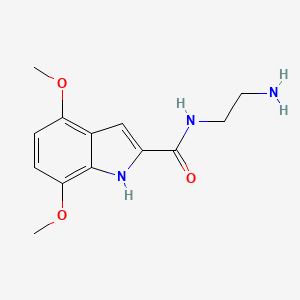

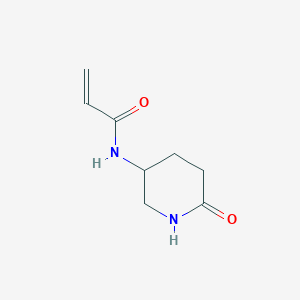

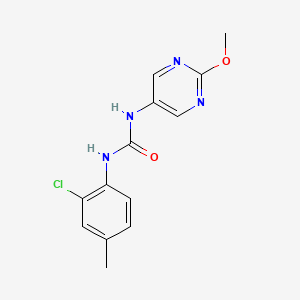

5-Bromo-3-iodo-7-methyl-1H-indazole has been studied for its reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions have successfully utilized 5-bromo-3-iodoindazoles to obtain a wide range of new functionalized indoles and indazoles, indicating their potential as 5-HT receptor ligands. This showcases the compound's significance in synthesizing new molecules that could serve as leads in drug discovery, especially for targeting serotonin receptors (Witulski et al., 2005).

Regioselective Protection and Amine Coupling Reactions

The compound also plays a crucial role in the regioselective protection and subsequent amine coupling reactions of indazoles. Under specific conditions, 5-bromoindazoles can be selectively protected and participate in Buchwald reactions with various amines, leading to the generation of novel derivatives. This process highlights its utility in creating structurally diverse indazole-based compounds with potential pharmacological applications (Slade et al., 2009).

Click Chemistry and Drug Discovery

This compound is also relevant in the context of click chemistry, a modular approach that uses reliable chemical transformations for drug discovery. Click chemistry applications range from lead finding, proteomics, to DNA research, demonstrating the versatility and potential of incorporating this compound in developing new drugs and molecular probes (Kolb et al., 2003).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-3-iodo-7-methyl-1H-indazole are currently unknown. This compound is a derivative of indazole, a heterocyclic aromatic organic compound that is a crucial structural motif in many natural products and drugs . .

Biochemical Pathways

Indazole derivatives are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . .

Pharmacokinetics

The compound has a molecular weight of 336.96 , which may influence its absorption and distribution.

properties

IUPAC Name |

5-bromo-3-iodo-7-methyl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWIJLBPUCHBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(NN=C12)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2783148.png)

![10-amino-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]puri ne-2,4-dione](/img/structure/B2783150.png)

![4-[1-(2-Ethenylsulfonylethyl)pyrrolidin-2-yl]-1,3-dimethylpyrazole](/img/structure/B2783152.png)

![N-Methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783154.png)

![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)

![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)

![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)